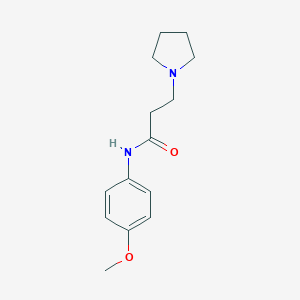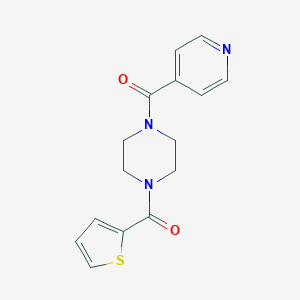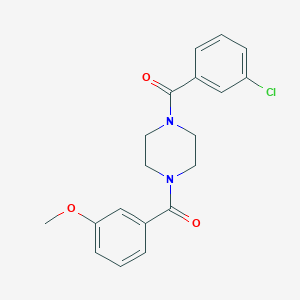
N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide, commonly known as MPHP, is a synthetic psychoactive substance that belongs to the cathinone class of drugs. It was first synthesized in 2010 and has gained popularity as a recreational drug. However, it also has potential applications in scientific research due to its unique properties.
Mecanismo De Acción
MPHP acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releaser of serotonin, further increasing the levels of this neurotransmitter. These effects contribute to its psychoactive properties and potential therapeutic effects.
Biochemical and Physiological Effects:
MPHP has been shown to produce stimulant-like effects, including increased alertness, euphoria, and increased heart rate and blood pressure. It also has potential to cause neurotoxicity and damage to the dopaminergic system in the brain, leading to potential long-term negative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPHP has potential advantages as a research tool due to its unique properties as a cathinone derivative. However, its potential for neurotoxicity and negative effects on the dopaminergic system must be carefully considered when using it in lab experiments. Additionally, its status as a controlled substance may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research involving MPHP. Its potential therapeutic effects for neurological and psychiatric disorders should be further investigated, as well as its potential for abuse and addiction. Additionally, its effects on dopamine and serotonin neurotransmitter systems should be studied in greater detail to better understand its mechanism of action and potential long-term effects. Finally, further research should be conducted to identify potential analogs of MPHP with improved therapeutic potential and reduced negative effects.
Métodos De Síntesis
MPHP can be synthesized through a multi-step process involving the reaction of 4-methoxyphenyl-2-nitropropene with pyrrolidine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MPHP has been studied for its potential use in treating various neurological and psychiatric disorders such as depression, anxiety, and ADHD. It has also been investigated for its effects on dopamine and serotonin neurotransmitter systems in the brain. Additionally, it has been used as a research tool to study the structure-activity relationships of cathinone derivatives and their effects on the central nervous system.
Propiedades
Nombre del producto |
N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)propanamide |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)15-14(17)8-11-16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
Clave InChI |
HBDBDYZHBXBZQC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CCN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247872.png)
![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247877.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B247879.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247880.png)
![1-(3-Fluorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247881.png)
![Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247882.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-pyridin-3-yl-methanone](/img/structure/B247884.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247886.png)
